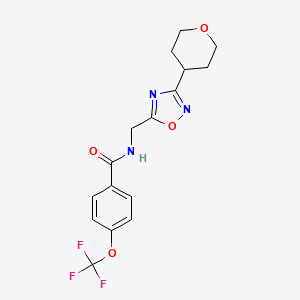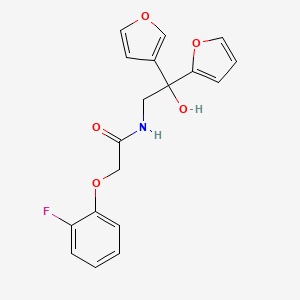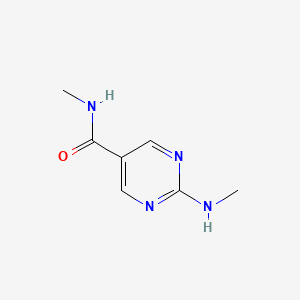
N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring with a methylamino group at the 2nd position and a carboxamide group at the 5th position . The exact molecular structure analysis was not found in the retrieved papers.
Applications De Recherche Scientifique
NNMT Inhibitors for Treating Diabetes
A study highlights novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like type 2 diabetes mellitus (T2DM). These NNMT inhibitors are proposed for treating diabetes, metabolic syndrome, and chronic kidney disease. The research underscores the therapeutic potential of these compounds in ameliorating conditions associated with insulin resistance and obesity, offering a new avenue for metabolic disorder treatments (Sabnis, 2021).
NF-kB and AP-1 Gene Expression Inhibitors
Another study explores the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of NF-kB and AP-1 transcription factors. These findings could be significant for developing new therapeutic agents with improved oral bioavailability that target gene expression mediated by these transcription factors (Palanki et al., 2000).
DNA Binding and Gene Expression Regulation
Research into the design of peptides that bind in the minor groove of DNA highlights the potential of pyrimidine carboxamide analogs for regulating gene expression. These synthetic analogs, such as pyridine-2-carboxamide-netropsin, demonstrate specific DNA binding capabilities, which could be leveraged in therapeutic applications to control gene activity (Wade et al., 1992).
Small Molecule DNA Ligands
Further research introduces small molecules that target specific DNA sequences to control gene expression, with synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids showing comparable affinity and specificity for DNA to DNA-binding proteins. This research suggests the potential of these compounds to inhibit specific genes, which could have therapeutic implications in treating various diseases (Gottesfeld et al., 1997).
Metabolism and Disposition of HIV Integrase Inhibitors
A study on the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy provides insights into the pharmacokinetics of compounds with a pyrimidine-3-carboxamide moiety. Understanding the metabolic pathways and excretion of these compounds can inform the development of more effective antiretroviral therapies (Monteagudo et al., 2007).
Safety and Hazards
Orientations Futures
The future directions for “N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide” could involve further studies to elucidate its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to confirm its safety and potential therapeutic effects, as well as to explore its possible applications in the treatment of various diseases .
Mécanisme D'action
Target of Action
N-Methyl-2-(methylamino)pyrimidine-5-carboxamide, also known as N-Me-2PY, is a metabolite of 1-methylnicotinamide . It primarily targets kidney fibroblasts and tubular epithelial cells . These cells play a crucial role in the progression of chronic kidney disease (CKD), where uremic toxins accumulate .
Biochemical Pathways
The primary biochemical pathway affected by N-Me-2PY is the nicotinamide adenine dinucleotide (NAD+) metabolism . Abnormalities in this pathway lead to the progression of CKD . N-Me-2PY, as a metabolite of NAD+, has been recognized as a uremic toxin .
Pharmacokinetics
It is known that n-me-2py is orally administered in animal models to evaluate its anti-fibrotic and toxic effects on the body .
Result of Action
The molecular and cellular effects of N-Me-2PY’s action include the suppression of various fibrosis- and inflammation-related genes . It attenuates renal fibrosis and tubular dilation in animal models . No toxic effect was observed with N-Me-2PY treatment .
Action Environment
The action of N-Me-2PY can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of 50 μmol/l indomethacin, the administration of N-Me-2PY to rat hearts resulted in a decrease in coronary artery blood flow, demonstrating that its action is cyclooxygenase-dependent .
Propriétés
IUPAC Name |
N-methyl-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-8-6(12)5-3-10-7(9-2)11-4-5/h3-4H,1-2H3,(H,8,12)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJRGREJNRFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

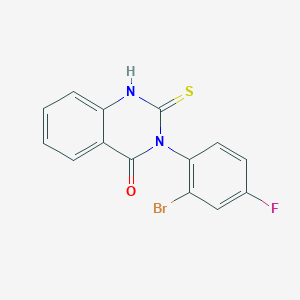
![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2837714.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)
![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)
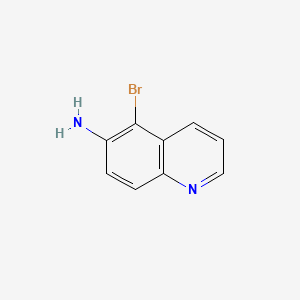

![6-(4-Chloro-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2837721.png)
![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2837722.png)
![N-[4-[Cyclopropanecarbonyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837726.png)
